1-Methyl-4-oxo-5-phenyl-1H-1lambda~5~,2,3,4-tetrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-4-oxo-5-phenyl-1H-1lambda~5~,2,3,4-tetrazole is a heterocyclic compound containing a tetrazole ring. Tetrazoles are known for their high nitrogen content and stability, making them valuable in various chemical and pharmaceutical applications
Vorbereitungsmethoden
The synthesis of 1-Methyl-4-oxo-5-phenyl-1H-1lambda~5~,2,3,4-tetrazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of phenylhydrazine with ethyl acetoacetate followed by cyclization can yield the desired tetrazole . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, utilizing catalysts and specific solvents to facilitate the process .
Analyse Chemischer Reaktionen
1-Methyl-4-oxo-5-phenyl-1H-1lambda~5~,2,3,4-tetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.
Substitution: The tetrazole ring allows for substitution reactions, where different substituents can be introduced at specific positions on the ring
Common reagents used in these reactions include acids, bases, and specific catalysts that facilitate the desired transformations. The major products formed depend on the type of reaction and the conditions employed.
Wissenschaftliche Forschungsanwendungen
1-Methyl-4-oxo-5-phenyl-1H-1lambda~5~,2,3,4-tetrazole has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which 1-Methyl-4-oxo-5-phenyl-1H-1lambda~5~,2,3,4-tetrazole exerts its effects involves interactions with molecular targets and pathways. The tetrazole ring can participate in hydrogen bonding and coordinate with metal ions, influencing various biochemical pathways. Its high nitrogen content and electron-rich nature allow it to interact with enzymes and receptors, modulating their activity .
Vergleich Mit ähnlichen Verbindungen
1-Methyl-4-oxo-5-phenyl-1H-1lambda~5~,2,3,4-tetrazole can be compared with other tetrazole derivatives, such as:
5-Substituted 1H-tetrazoles: These compounds share the tetrazole ring but differ in their substituents, affecting their reactivity and applications.
Tetrazole-based drugs: Compounds like losartan and cefazolin contain the tetrazole moiety and are used in medicinal chemistry for their bioisosteric properties.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
90040-47-4 |
---|---|
Molekularformel |
C8H8N4O |
Molekulargewicht |
176.18 g/mol |
IUPAC-Name |
1-methyl-4-oxido-5-phenyltetrazol-4-ium |
InChI |
InChI=1S/C8H8N4O/c1-11-8(12(13)10-9-11)7-5-3-2-4-6-7/h2-6H,1H3 |
InChI-Schlüssel |
ZPEXMTJLVPGKTF-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=[N+](N=N1)[O-])C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.